molecular formula C9H7F2NO B13081098 3-(2,5-Difluoro-phenoxy)propanenitrile

3-(2,5-Difluoro-phenoxy)propanenitrile

Cat. No.: B13081098
M. Wt: 183.15 g/mol
InChI Key: HPHIAWWKSWVXJT-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a difluorophenoxy group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-phenoxy)propanenitrile typically involves the reaction of 2,5-difluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 2,5-difluorophenol attacks the electrophilic carbon of 3-chloropropanenitrile, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be converted to other functional groups through nucleophilic substitution reactions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Formation of azides or ethers.

    Reduction: Formation of primary amines.

    Oxidation: Formation of quinones or phenolic derivatives.

Scientific Research Applications

3-(2,5-Difluoro-phenoxy)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-phenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenoxy group can enhance binding affinity and specificity towards molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Difluoro-phenoxy)propanenitrile
  • 3-(2,4-Difluoro-phenoxy)propanenitrile
  • 3-(3,5-Difluoro-phenoxy)propanenitrile

Uniqueness

3-(2,5-Difluoro-phenoxy)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other difluorophenoxypropanenitrile isomers.

Properties

IUPAC Name

3-(2,5-difluorophenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHIAWWKSWVXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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